molecular formula C30H57O6PS3 B12806228 Acetic acid, 2,2',2''-(phosphinidynetris(thio))tris-, triisooctyl ester CAS No. 69452-87-5

Acetic acid, 2,2',2''-(phosphinidynetris(thio))tris-, triisooctyl ester

Cat. No.: B12806228
CAS No.: 69452-87-5
M. Wt: 640.9 g/mol
InChI Key: IPCXGXNFLOWUBN-UHFFFAOYSA-N
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Description

Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester (CAS Number: 51032-53-2) is a complex organic compound with the following chemical formula:

C30H57O6PS3\text{C}_{30}\text{H}_{57}\text{O}_{6}\text{PS}_{3}C30​H57​O6​PS3​

. It belongs to the class of phosphorus-containing compounds and is commonly used as a plasticizer in various applications .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves the reaction of acetic acid with a phosphorus-containing thiol compound. The specific synthetic routes may vary, but the general approach includes esterification of acetic acid with the phosphinidynetris(thio) compound.

Reaction Conditions:: The reaction typically occurs under mild conditions, with temperature and pressure suitable for esterification reactions. Catalysts or reagents may be employed to facilitate the ester bond formation.

Industrial Production:: Industrial production methods involve large-scale synthesis using optimized conditions. detailed proprietary information about industrial processes may not be readily available.

Chemical Reactions Analysis

Reactivity::

    Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can undergo hydrolysis to yield acetic acid and the corresponding alcohol.

    Oxidation and Reduction: The compound may participate in oxidation or reduction reactions, depending on the reaction conditions.

    Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Hydrochloric Acid (HCl): Used for ester hydrolysis.

    Sodium Hydroxide (NaOH): Also used for ester hydrolysis.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Major Products:: The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

    Polymer Industry: As a plasticizer, it enhances the flexibility and durability of polymers.

    Biomedical Applications: Research explores its potential in drug delivery systems due to its unique properties.

    Materials Science: Investigated for modifying material properties in coatings and films.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, enzymes, or receptors. Further studies are needed to elucidate the precise molecular targets and pathways.

Comparison with Similar Compounds

. These compounds may share similar chemical properties but differ in substituents and applications.

Properties

CAS No.

69452-87-5

Molecular Formula

C30H57O6PS3

Molecular Weight

640.9 g/mol

IUPAC Name

6-methylheptyl 2-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]phosphanylsulfanylacetate

InChI

InChI=1S/C30H57O6PS3/c1-25(2)16-10-7-13-19-34-28(31)22-38-37(39-23-29(32)35-20-14-8-11-17-26(3)4)40-24-30(33)36-21-15-9-12-18-27(5)6/h25-27H,7-24H2,1-6H3

InChI Key

IPCXGXNFLOWUBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)CSP(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C

Origin of Product

United States

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